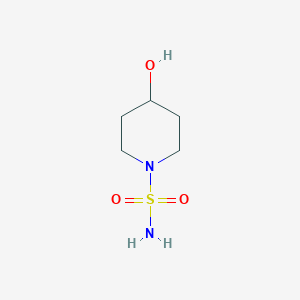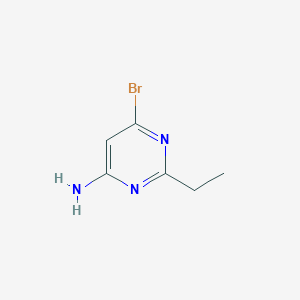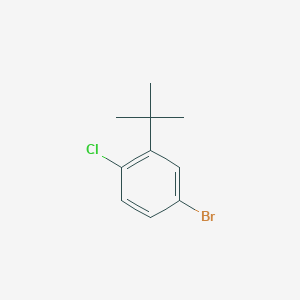
4-Bromo-2-(tert-butyl)-1-chlorobenzene
描述
4-Bromo-2-(tert-butyl)-1-chlorobenzene is an organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, featuring bromine, chlorine, and tert-butyl substituents
Synthetic Routes and Reaction Conditions:
Halogenation of tert-butylbenzene: One common method involves the halogenation of tert-butylbenzene. This process typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., tert-butylmagnesium bromide) reacts with a chlorinated benzene derivative to form the desired compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives if the tert-butyl group is oxidized.
Chemistry:
Organic Synthesis: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 4-Bromo-2-(tert-butyl)-1-chlorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
4-Bromo-2-(tert-butyl)phenol: Similar in structure but with a hydroxyl group instead of chlorine, affecting its reactivity and applications.
2-Bromo-4-(tert-butyl)aniline: Contains an amino group, making it more reactive in certain types of chemical reactions.
Uniqueness: 4-Bromo-2-(tert-butyl)-1-chlorobenzene is unique due to the combination of bromine, chlorine, and tert-butyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in selective organic transformations and as a building block in complex molecule synthesis.
属性
IUPAC Name |
4-bromo-2-tert-butyl-1-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJUINLBFDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


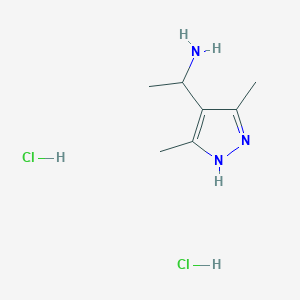
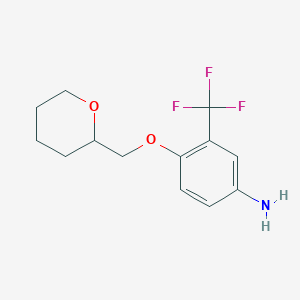
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
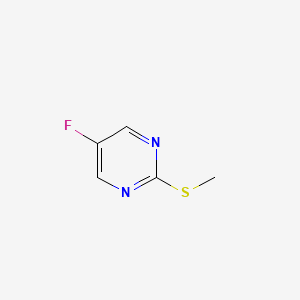
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
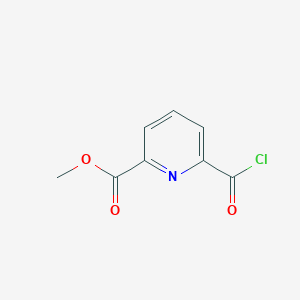
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
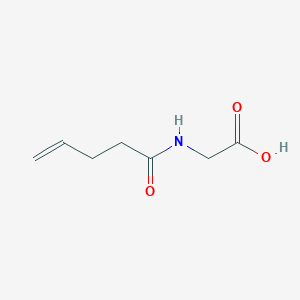
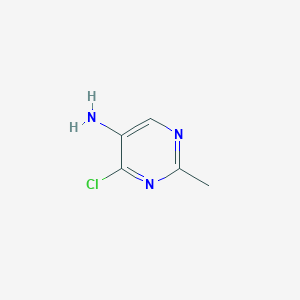
![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)
![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
